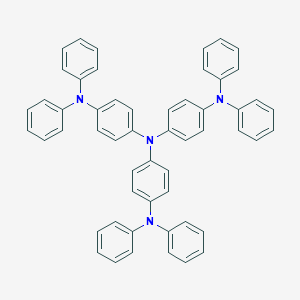

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine

Vue d'ensemble

Description

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, also known as BPD-MA, is a synthetic organic compound with a unique chemical structure. It is made up of two phenyl rings connected by a nitrogen atom with two diphenylamino groups. BPD-MA is an aromatic amine, a type of molecule that has both an amine group and an aromatic ring. It has a wide range of applications in scientific research, including its use as a fluorescent dye, an electrochemical sensing material, and a catalyst.

Applications De Recherche Scientifique

Fluorescent Probe

This compound is used as a fluorescent trifunctional highly symmetric probe . Fluorescent probes are used in various fields such as biology and chemistry for the detection and analysis of various substances.

Nonlinear Optical Properties

The compound shows remarkably high nonlinear optical properties . Nonlinear optical materials are used in various applications such as optical switching, optical computing, and data storage.

Synthesis of Fluorinated Polyimides

It is used in the synthesis of fluorinated polyimides . Fluorinated polyimides have applications in various fields such as aerospace, microelectronics, and optoelectronics due to their excellent heat resistance, chemical stability, and mechanical properties.

Starburst Molecules for Amorphous Molecular Materials

The compound is used in the synthesis of a novel class of starburst molecules for making amorphous glassy organic materials . These materials have applications in various fields such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Charge Transport Studies

The compound is used in charge transport studies . Understanding charge transport is crucial for the development of electronic devices such as transistors and solar cells.

Hole-Transporting Layers of OLEDs

The compound is used in the hole-transporting layers (HTLs) of OLEDs . HTLs are a crucial component of OLEDs, which are used in various applications such as display technology and lighting.

Emitter in Organic Electroluminescent Devices

The compound is used as an emitter in organic electroluminescent devices . Organic electroluminescent devices are used in various applications such as display technology and lighting.

Organic Photovoltaic Devices

The compound is used in organic photovoltaic devices . Organic photovoltaic devices are a type of solar cell that uses organic electronics for light absorption and charge transport.

Mécanisme D'action

Target of Action

It is known to be used in the field of organic electronics, particularly in organic light-emitting diodes (oleds) .

Mode of Action

The compound acts as a hole-transporting material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device. This is achieved through its molecular structure, which allows for the delocalization of charges and enhances charge mobility .

Biochemical Pathways

Instead, it plays a crucial role in the electronic pathway of OLEDs, facilitating the efficient transport of charges which is essential for the device’s light-emitting properties .

Result of Action

The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the overall performance of the device. This includes improved energy efficiency, brightness, and lifespan of the OLED .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, exposure to moisture or oxygen can degrade the compound and reduce its hole-transporting efficiency . Therefore, OLEDs are typically encapsulated to protect the active layers from environmental degradation .

Propriétés

IUPAC Name |

1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZMXHQDXZKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449463 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine | |

CAS RN |

105389-36-4 | |

| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

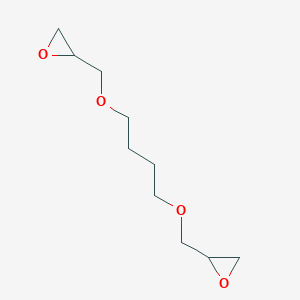

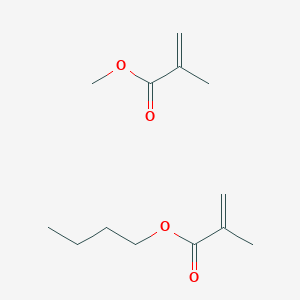

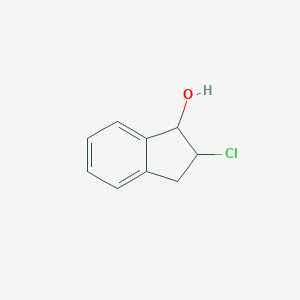

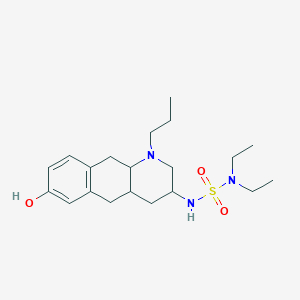

Feasible Synthetic Routes

Q & A

Q1: The research highlights the importance of high glass transition temperatures (Tg) for hole transport materials. How might the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine influence its Tg and potential suitability for similar applications?

A1: The glass transition temperature (Tg) is a crucial property for hole transport materials, influencing their film-forming abilities and thermal stability in devices []. N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine shares structural similarities with TDATA and MTDATA, notably the presence of multiple diphenylamine groups. These bulky groups can hinder molecular rotation and increase intermolecular interactions, potentially leading to a higher Tg compared to less substituted analogs. Further investigation through experimental techniques like Differential Scanning Calorimetry (DSC) would be needed to determine the actual Tg of this specific compound and assess its suitability as a hole transport material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.